

Application Notes and Protocols: Atilotrelvir (GST-HG171) Against Omicron Subvariants

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Compound of Interest

Compound Name: **Atilotrelvir**
Cat. No.: **B12393515**

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Introduction

Atilotrelvir, also known as GST-HG171, is an orally bioavailable, potent, and selective inhibitor of the SARS-CoV-2 3C-like (3CL) protease, also known as the main protease (Mpro).^{[1][2]} The 3CL protease is a viral enzyme crucial for the replication of SARS-CoV-2. By inhibiting this enzyme, **Atilotrelvir** blocks the viral life cycle.^{[1][2]} Preclinical studies have demonstrated that **Atilotrelvir** exhibits broad-spectrum antiviral activity against various SARS-CoV-2 variants, including multiple Omicron subvariants.^{[1][3][4]} In China, **Atilotrelvir**, in combination with ritonavir, has been approved for the treatment of mild to moderate COVID-19.^[5]

These application notes provide a summary of the in vitro efficacy of **Atilotrelvir** against Omicron subvariants, detailed experimental protocols for its evaluation, and diagrams illustrating its mechanism of action and experimental workflows.

Data Presentation: In Vitro Efficacy of Atilotrelvir

The antiviral activity of **Atilotrelvir** against several SARS-CoV-2 variants, including Omicron subvariants, has been evaluated in in vitro cellular assays. The following table summarizes the 50% effective concentration (EC50) values of **Atilotrelvir**, with a head-to-head comparison against Nirmatrelvir where available.

SARS-CoV-2 Variant/Subvariant	Atilotrelvir (GST-HG171) EC50 (nM)	Nirmatrelvir EC50 (nM)	Atilotrelvir (GST-HG171) EC50 (ng/mL) - Protein Binding Adjusted	Nirmatrelvir EC50 (ng/mL) - Protein Binding Adjusted
Wild Type (Original)	79	-	149.68	840.25
Delta	49	-	-	-
Omicron B.1.1.529	48	-	-	-
Omicron BA.4	49	-	93.22	190.07
Omicron BA.5	70	-	131.87	560.17

Data sourced from Zhang G, et al. (2023) and a Phase I study publication.[\[1\]](#)[\[6\]](#)[\[7\]](#) It is noteworthy that preclinical studies have indicated **Atilotrelvir**'s efficacy against newer Omicron subvariants such as XBB.1.15, XBB.1, and BQ.1.1, though specific EC50 values from these studies are not yet publicly available.[\[6\]](#)[\[7\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro efficacy of **Atilotrelvir** against SARS-CoV-2 Omicron subvariants.

Cell and Virus Culture

- Cell Line: Vero E6 cells are commonly used for SARS-CoV-2 antiviral assays due to their high susceptibility to infection.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

- Virus Strains: Clinical isolates of SARS-CoV-2 Omicron subvariants are propagated in Vero E6 cells. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the concentration of the antiviral compound required to inhibit the virus-induced cell death.

- Cell Seeding: Seed Vero E6 cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.
- Compound Preparation: Prepare a serial dilution of **Atilotrelvir** in culture medium. A P-glycoprotein inhibitor, such as CP-100356, may be included in the assay to prevent the efflux of the compound from the cells.^[1]
- Infection: The cell monolayers are infected with the desired SARS-CoV-2 Omicron subvariant at a specific multiplicity of infection (MOI).
- Treatment: Immediately after infection, the culture medium is replaced with the medium containing the serially diluted **Atilotrelvir**. Control wells should include virus-infected/untreated cells and mock-infected/untreated cells.
- Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO₂, or until significant CPE is observed in the virus control wells.
- Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by staining with crystal violet.
- Data Analysis: The EC50 value is calculated by plotting the percentage of CPE inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

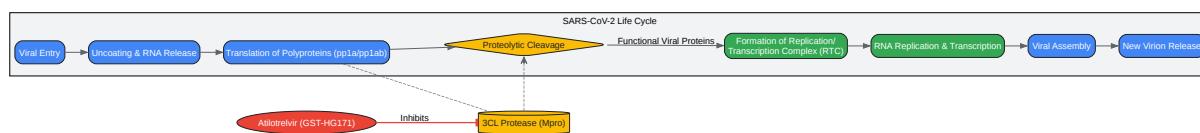
Cytotoxicity Assay

This assay is performed in parallel to the CPE assay to determine the concentration of **Atilotrelvir** that is toxic to the host cells.

- Cell Seeding: Seed Vero E6 cells in a 96-well plate as described for the CPE assay.
- Compound Treatment: Add the same serial dilutions of **Atilotrelvir** to the cells without the virus.
- Incubation: Incubate the plate for the same duration as the CPE assay.
- Cell Viability Assessment: Measure cell viability using an appropriate method (e.g., MTT assay).
- Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI), an indicator of the drug's therapeutic window, is calculated as the ratio of CC50 to EC50.

Visualizations

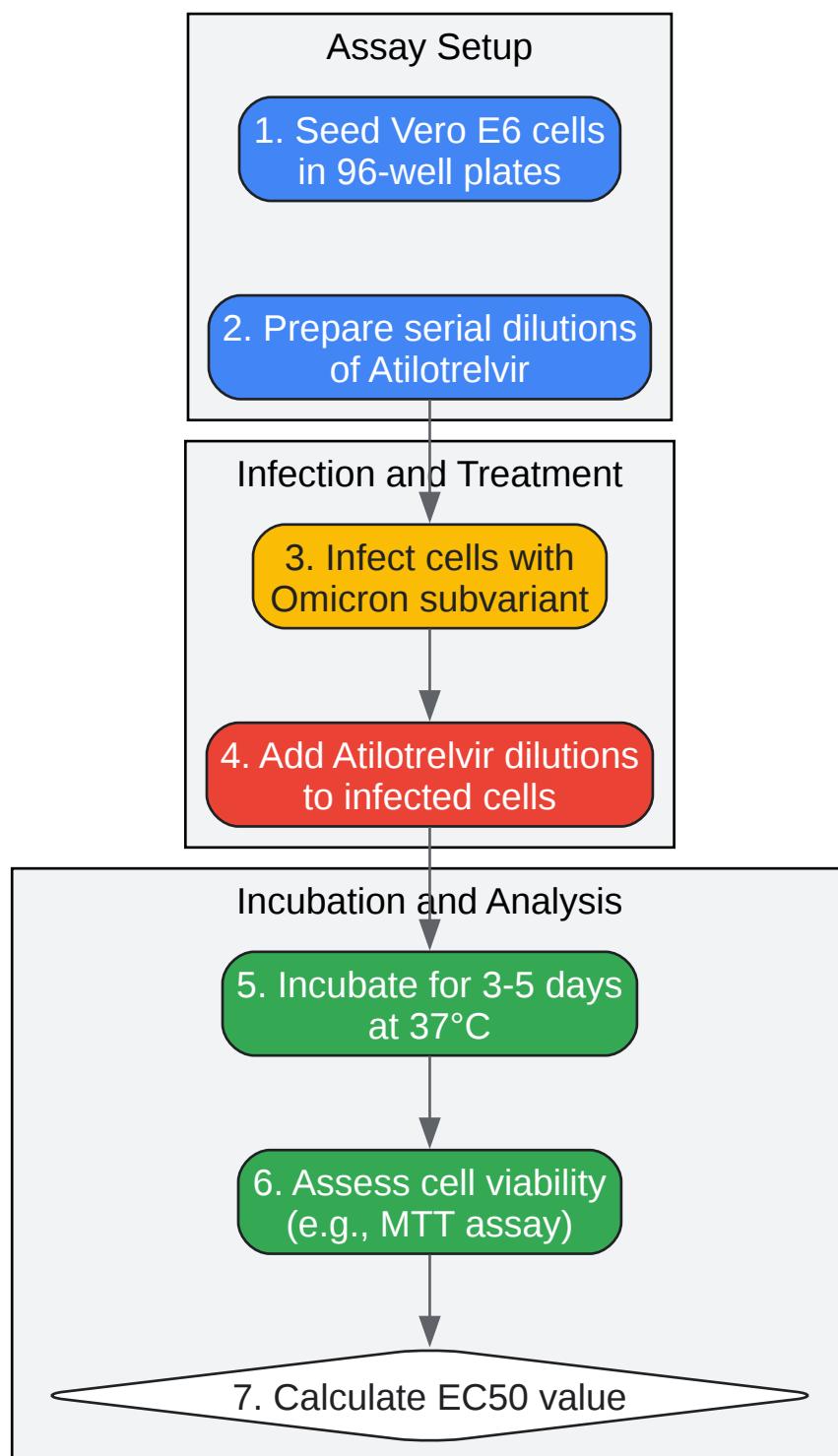
Mechanism of Action of Atilotrelvir



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Caption: Mechanism of action of **Atilotrelvir** in inhibiting SARS-CoV-2 replication.

Experimental Workflow for In Vitro Efficacy Testing

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Caption: Workflow for determining the in vitro antiviral efficacy of **Atilotrelvir**.

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